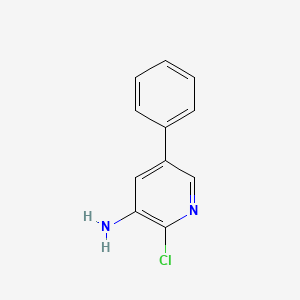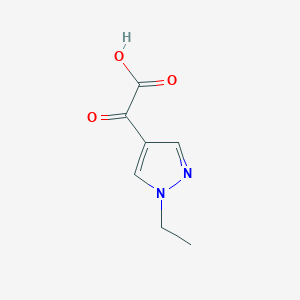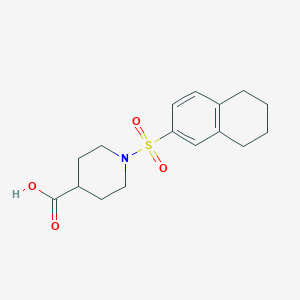![molecular formula C17H21NO B2495218 4-[4-(2-Methylbutan-2-yl)phenoxy]aniline CAS No. 328032-81-1](/img/structure/B2495218.png)
4-[4-(2-Methylbutan-2-yl)phenoxy]aniline
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds closely related to 4-[4-(2-Methylbutan-2-yl)phenoxy]aniline involves complex organic reactions, including high-pressure hydrolysis, reduction reactions, and addition reactions, to achieve high yields and desired structural characteristics. For example, the synthesis of 2-chloro-4-aminophenol from 3,4-dichloronitrobenzene through high-pressure hydrolysis and reduction, followed by an addition reaction, shows the intricate steps involved in synthesizing such compounds, achieving a yield of 72.0% (Wen Zi-qiang, 2007).
Molecular Structure Analysis
The molecular structure of related compounds is determined through spectroscopic methods (FT-IR, 1H NMR, 13C NMR, and MS) and confirmed by X-ray diffraction. DFT calculations further aid in comparing the spectroscopic data, geometrical parameters, and electronic properties, ensuring the optimized molecular structures align with experimental data (Qing-mei Wu et al., 2021).
Chemical Reactions and Properties
The reactivity of compounds like 4-[4-(2-Methylbutan-2-yl)phenoxy]aniline can be assessed by exploring the synthesis of polymers or other derivatives through electrochemical methods or reactions with various reagents, highlighting the versatility and potential applications of these compounds in materials science and chemistry (Leyla Shahhosseini et al., 2016).
Physical Properties Analysis
The physical properties of such compounds, including solubility, optical properties (UV-Visible spectroscopy), and thermal stability, are crucial for their application in various fields. For example, the synthesis and growth of single crystals of related compounds allow for detailed analysis of their optical and thermal properties, providing insights into their potential use in optoelectronic devices (J. V. Jovita et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity with other substances, potential for polymerization, and electrochemical behavior, are determined through experimental studies. For instance, the electrochemical copolymerization of aniline and o-aminophenol showcases the chemical versatility and reactivity of aniline derivatives, paving the way for the development of novel materials with specific electronic and structural properties (Shao-lin Mu, 2004).
Applications De Recherche Scientifique
Synthesis and Characterization of Novel Materials :
- A study describes the synthesis of novel materials employing nitrotriphenylamine and different thiophene derivatives, which could have applications in electrochromic materials in the near-infrared region (Li et al., 2017).
Metal Complex Formation :
- Research on 4-(Thiophen-3-yl)-aniline, which shares a structural similarity with 4-[4-(2-Methylbutan-2-yl)phenoxy]aniline, demonstrates its ability to form complexes with various metals, indicating potential applications in magnetic and thermal studies (Osowole, 2011).
Catalytic Applications :
- A study explored the use of Fe3O4 nanoparticles as catalysts for the oxidation of phenolic and aniline compounds, showcasing potential applications in the removal of these compounds from solutions (Zhang et al., 2009).
Electrochemical Oxidation Studies :
- The degradation of aniline in an alkaline medium by electrocatalytic oxidation was studied, providing insights into the potential for aniline degradation in environmental and industrial processes (Li et al., 2003).
Polymer Synthesis and Application :
- Research on the synthesis of novel polymers based on aniline derivatives indicates potential applications in materials science, particularly in the fabrication of solar cells and other energy-related applications (Shahhosseini et al., 2016).
Methodologies for Compound Synthesis :
- A study detailing a method for synthesizing (prop-2-ynyloxy) benzene derivatives from phenol and aniline derivatives highlights the versatility and potential applications of these compounds in various fields, including biological evaluations (Batool et al., 2014).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of 4-[4-(2-Methylbutan-2-yl)phenoxy]aniline are currently unknown
Result of Action
The molecular and cellular effects of 4-[4-(2-Methylbutan-2-yl)phenoxy]aniline’s action are currently unknown . Once the mode of action and biochemical pathways are understood, it will be possible to predict the potential effects of this compound.
Propriétés
IUPAC Name |
4-[4-(2-methylbutan-2-yl)phenoxy]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-4-17(2,3)13-5-9-15(10-6-13)19-16-11-7-14(18)8-12-16/h5-12H,4,18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBJEKAHJPQRFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301320931 | |
| Record name | 4-[4-(2-methylbutan-2-yl)phenoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301320931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24829161 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-[4-(2-Methylbutan-2-yl)phenoxy]aniline | |
CAS RN |
328032-81-1 | |
| Record name | 4-[4-(2-methylbutan-2-yl)phenoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301320931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-benzyl-N,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2495135.png)
![1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-(4-fluorobenzyl)urea](/img/structure/B2495136.png)


![4-(2-Azabicyclo[2.2.1]heptan-2-ylmethyl)quinoline](/img/structure/B2495141.png)
![3-(4-Fluorophenyl)-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2495143.png)
![7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-[4-(3-chlorophenyl)piperazin-1-yl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)


![(3R,4As,8aR)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-3-carboxylic acid](/img/structure/B2495151.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2495152.png)


![N-(4-chlorophenyl)-1-methyl-2-[(4-methylphenyl)sulfanyl]-1H-indole-3-carboxamide](/img/structure/B2495158.png)